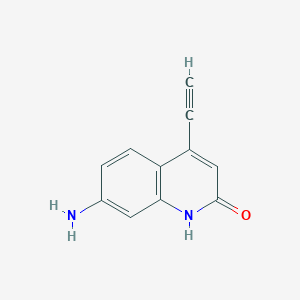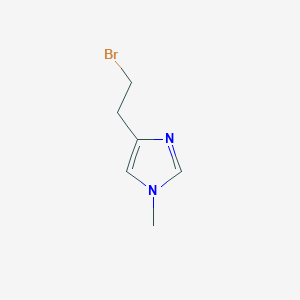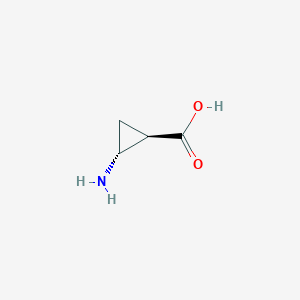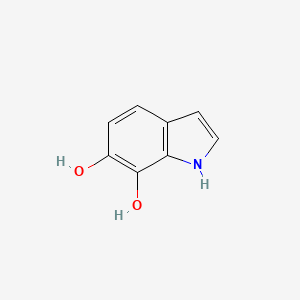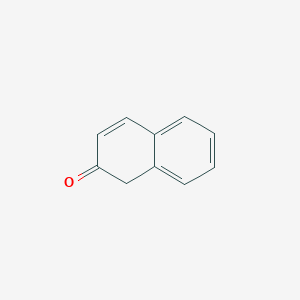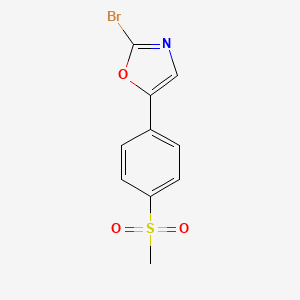
2-Bromo-5-(4-(methylsulfonyl)phenyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(4-(methylsulfonyl)phenyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with a bromine atom and a methylsulfonylphenyl group.
Métodos De Preparación
The synthesis of 2-Bromo-5-(4-(methylsulfonyl)phenyl)oxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :
Diazotization Reaction: Starting with 2,3-dimethylaniline, a diazotization reaction is performed to introduce a diazonium group.
Electrophilic Bromination: The diazonium intermediate undergoes electrophilic bromination to introduce the bromine atom.
Oxidation Reaction: The brominated intermediate is then oxidized to form the corresponding oxazole ring.
Radical Bromination: Further bromination is carried out to introduce the bromine atom at the desired position.
Condensation Reaction: The final step involves a condensation reaction to introduce the methylsulfonylphenyl group.
Análisis De Reacciones Químicas
2-Bromo-5-(4-(methylsulfonyl)phenyl)oxazole can undergo various chemical reactions, including :
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Cycloaddition: The oxazole ring can participate in cycloaddition reactions to form larger heterocyclic systems.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include sulfone derivatives, sulfides, and various substituted oxazoles .
Aplicaciones Científicas De Investigación
2-Bromo-5-(4-(methylsulfonyl)phenyl)oxazole has several scientific research applications :
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections and inflammatory diseases.
Materials Science: Due to its unique electronic properties, it is used in the development of organic photoconductors and photoelectric materials.
Agriculture: The compound serves as an intermediate in the synthesis of herbicides and pesticide safeners.
Biological Research: It is used in studies investigating the mechanisms of antibacterial and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-(4-(methylsulfonyl)phenyl)oxazole involves its interaction with specific molecular targets and pathways . In antibacterial applications, the compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death. In anti-inflammatory applications, it modulates the activity of inflammatory mediators and enzymes, reducing inflammation and associated symptoms.
Comparación Con Compuestos Similares
2-Bromo-5-(4-(methylsulfonyl)phenyl)oxazole can be compared with other similar compounds, such as 3-(6-bromo-2-methyl-3-(methylsulfonyl)phenyl)-4,5-dihydroisoxazole . While both compounds share a similar core structure, the presence of different substituents and ring systems imparts unique properties and applications. For example, the oxazole ring in this compound provides distinct electronic properties compared to the isoxazole ring in its analog .
Conclusion
This compound is a versatile compound with significant applications in medicinal chemistry, materials science, agriculture, and biological research. Its unique chemical structure allows it to undergo various reactions, making it a valuable intermediate in organic synthesis. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C10H8BrNO3S |
|---|---|
Peso molecular |
302.15 g/mol |
Nombre IUPAC |
2-bromo-5-(4-methylsulfonylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C10H8BrNO3S/c1-16(13,14)8-4-2-7(3-5-8)9-6-12-10(11)15-9/h2-6H,1H3 |
Clave InChI |
SEVNMYSKLAAPMH-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(O2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


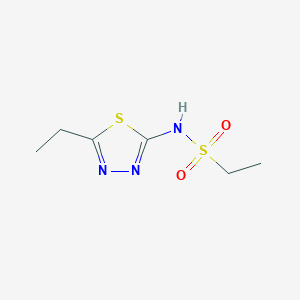

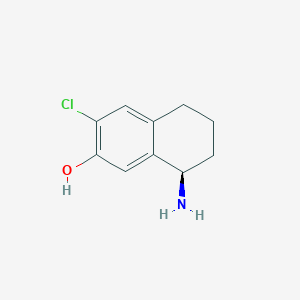
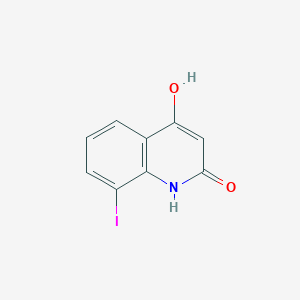
![2-Cyanobenzo[d]thiazole-6-carboxylic acid](/img/structure/B13120389.png)
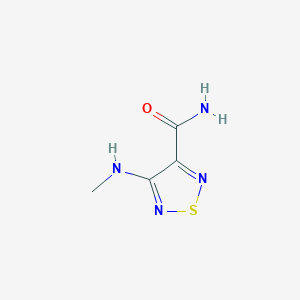
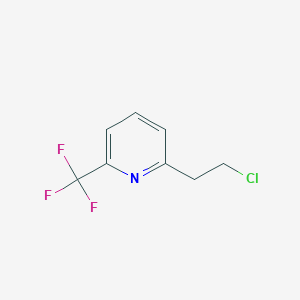
![Benzyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13120408.png)
![3-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2,2-dimethylpropanoicacid](/img/structure/B13120411.png)
